molecular formula C25H25F2NO4 B13458744 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid

Cat. No.: B13458744
M. Wt: 441.5 g/mol
InChI Key: XQYWRFBKASRAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The compound also contains a difluoro-substituted azabicyclo decane ring, which adds to its chemical stability and reactivity.

Preparation Methods

The synthesis of 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[431]decane-1-carboxylic acid typically involves multiple steps One common method starts with the protection of the amine group using the Fmoc groupThe final step usually involves the deprotection of the Fmoc group to yield the desired compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions but generally include derivatives of the original compound with modified functional groups .

Scientific Research Applications

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can interact with amine groups in proteins and peptides, leading to the formation of stable complexes. The difluoro-substituted azabicyclo decane ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids and difluoro-substituted azabicyclo compounds. Compared to these, 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C25H25F2NO4

Molecular Weight

441.5 g/mol

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid

InChI

InChI=1S/C25H25F2NO4/c26-25(27)16-7-5-6-12-24(25,22(29)30)15-28(13-16)23(31)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,16,21H,5-7,12-15H2,(H,29,30)

InChI Key

XQYWRFBKASRAGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CN(CC(C1)C2(F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.